molecular formula C22H19ClN4O B2538211 4-chloro-N-(2,3-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899952-91-1

4-chloro-N-(2,3-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Numéro de catalogue: B2538211
Numéro CAS: 899952-91-1
Poids moléculaire: 390.87
Clé InChI: DWPJQUCKVKGOCH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-chloro-N-(2,3-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C22H19ClN4O and its molecular weight is 390.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-chloro-N-(2,3-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused ring system that contributes to its biological activity. The presence of a chloro group and a dimethylphenyl substituent are significant for its interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. A related compound was screened against glioblastoma cell lines, demonstrating low micromolar activity against the AKT2/PKBβ kinase, which is crucial in oncogenic signaling pathways. This compound inhibited neurosphere formation in patient-derived glioma stem cells while showing reduced toxicity towards non-cancerous cells .

Kinase Inhibition

The compound has been evaluated for its ability to inhibit various kinases. In one study, it was found to specifically inhibit AKT2 among 139 tested kinases, suggesting its potential as a targeted therapeutic agent in cancer treatment . The inhibition of AKT signaling is particularly relevant because it is often upregulated in various cancers.

Case Studies

  • Glioblastoma Inhibition : A study involving a series of pyrazolo[3,4-b]pyridine derivatives highlighted that one derivative showed promising results in inhibiting glioblastoma cell proliferation. The compound demonstrated an effective EC50 against glioma cell lines while being less toxic to healthy cells .
  • EGFR Inhibition : Another related study focused on pyrazolo[3,4-d]pyrimidine derivatives as epidermal growth factor receptor inhibitors (EGFRIs). Some derivatives exhibited potent anti-proliferative activities against A549 and HCT-116 cancer cells, indicating the potential for similar activity in the pyrazolo[3,4-b]pyridine series .

Table 1: Summary of Biological Activities

Compound NameTarget KinaseEC50 (µM)Cell Line TestedRemarks
4-Chloro-Pyrazole DerivativeAKT2/PKBβLow micromolarGlioblastomaSelective inhibition with low toxicity to non-cancerous cells
Pyrazolo[3,4-d]pyrimidine DerivativeEGFR0.016 (WT), 0.236 (T790M)A549, HCT-116Potent anti-proliferative activity

The mechanism underlying the biological activity of this compound likely involves the inhibition of key signaling pathways associated with cancer progression. By targeting kinases like AKT2, it disrupts critical cellular processes such as proliferation and survival in cancer cells.

Applications De Recherche Scientifique

Antitumor Activity

Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as anticancer agents. The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression, particularly Polo-like kinase 1 (Plk1), which is crucial for mitosis and is often overexpressed in various cancers.

  • Mechanism of Action : The compound acts as a selective inhibitor of the Polo-box domain of Plk1. This inhibition can disrupt the normal cell cycle, leading to apoptosis in cancer cells while minimizing cytotoxicity to normal cells .
  • Case Studies : In vitro studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against these cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens, including bacteria and fungi.

  • In vitro Studies : Research has shown that pyrazolo[3,4-b]pyridine derivatives possess inhibitory effects against Mycobacterium tuberculosis. The structure-activity relationship indicates that modifications at specific positions enhance activity against this pathogen .
  • Applications in Drug Development : Given the rising resistance to conventional antibiotics, compounds like 4-chloro-N-(2,3-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide could serve as lead compounds for developing new antimicrobial agents.

Neurological Disorders

Research indicates that pyrazolo[3,4-b]pyridine derivatives may also play a role in treating neurological disorders such as Alzheimer's disease.

  • Mechanism of Action : These compounds are believed to inhibit phosphodiesterase 4 (PDE4), an enzyme implicated in neuroinflammation and cognitive decline associated with Alzheimer's disease. By inhibiting PDE4, these compounds may enhance cognitive function and reduce neuroinflammation .
  • Experimental Results : Animal models have shown that administration of pyrazolo[3,4-b]pyridine derivatives leads to improved memory retention and reduced markers of inflammation in the brain .

Summary of Applications

Application AreaMechanism/TargetKey Findings
Antitumor ActivityInhibition of Plk1Significant cytotoxicity against cancer cell lines
Antimicrobial PropertiesInhibition of Mycobacterium tuberculosisPotential lead for new antibiotics
Neurological DisordersInhibition of PDE4Improved cognitive function in animal models

Propriétés

IUPAC Name

4-chloro-N-(2,3-dimethylphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O/c1-13-8-7-11-18(14(13)2)25-22(28)17-12-24-21-19(20(17)23)15(3)26-27(21)16-9-5-4-6-10-16/h4-12H,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPJQUCKVKGOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CN=C3C(=C2Cl)C(=NN3C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.